molecular formula C16H24BNO3 B8564947 N-ethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-ethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B8564947
M. Wt: 289.2 g/mol
InChI Key: UBSOWCULIXVZGE-UHFFFAOYSA-N
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Patent
US07750026B2

Procedure details

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.3 g), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.44 g) and 3H-[1,2,3] 1-hydroxy-7-azabenzotriazole (0.077 g) was added to a stirred solution of ethylamine in tetrahydrofuran (2M, 5 ml) in chloroform (30 ml) and the mixture was stirred for 24 h. The mixture was poured into water, passed through a hydrophobic filter tube and the organic phase was concentrated under vacuum. The residual solid was purified on an SCX cartridge eluting with methanol to give the title compound as a pale yellow solid (1.36 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0.077 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[B:11]1[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]1.Cl.C[N:22](C)[CH2:23][CH2:24]CN=C=NCC.ON1C2N=CC=CC=2N=N1.C(N)C>O1CCCC1.C(Cl)(Cl)Cl.O>[CH2:23]([NH:22][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([CH3:1])=[C:3]([B:11]2[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]2)[CH:4]=1)[CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)O)C=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
1.44 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.077 g
Type
reactant
Smiles
ON1N=NC2=C1N=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
passed through a hydrophobic filter tube
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residual solid was purified on an SCX cartridge
WASH
Type
WASH
Details
eluting with methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)NC(C1=CC(=C(C=C1)C)B1OC(C(O1)(C)C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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